molecular formula C18H22N6OS B2821508 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-imidazol-1-ylpropyl)thiourea CAS No. 454689-19-1

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-imidazol-1-ylpropyl)thiourea

Cat. No. B2821508
CAS RN: 454689-19-1
M. Wt: 370.48
InChI Key: GGCOYSNPYCMSLR-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-imidazol-1-ylpropyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMPT, and it is a thiourea derivative that has a pyrazole and imidazole moiety. DMPT is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

Anticonvulsant Activity

Thiourea derivatives, including compounds similar to 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-imidazol-1-ylpropyl)thiourea, have shown potential in anticonvulsant applications. Notably, N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea exhibited remarkable anticonvulsant activity in a study where it was given intraperitoneally to rats. This highlights the compound's potential in neurological research and therapy development for conditions such as epilepsy and convulsions (Kaymakçıoğlu et al., 2003).

Antimicrobial Activity

Thiazole derivatives incorporating pyridine moiety, related to the chemical structure of interest, have been synthesized and assessed for their antimicrobial activities. These compounds, including thiazol-2-ylamino derivatives, have shown good antibacterial and antifungal activities, indicating their potential application in the development of new antimicrobial agents (Khidre & Radini, 2021).

Sulfur-Bridged Compound Synthesis

Copper-catalyzed reactions using thioureas, similar to the compound , have enabled the synthesis of sulfur-bridged imidazopyridines. This method provides a novel approach to constructing complex sulfur-containing compounds, which can be valuable in material science and pharmaceutical research (Tian et al., 2019).

Cytotoxicity and DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activity. These studies are crucial for the development of new anticancer drugs, as they help identify compounds with potential therapeutic effects (Esteves-Souza et al., 2006).

Redox-Active Character Studies

Research into the redox-active character of thiourea derivatives, particularly those derived from imidazolin-2-thiones, reveals insights into their electronic properties and stability. Such studies are important for applications in catalysis and materials science, where redox-active compounds play a critical role (Ruamps et al., 2018).

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-14-16(17(25)24(22(14)2)15-7-4-3-5-8-15)21-18(26)20-9-6-11-23-12-10-19-13-23/h3-5,7-8,10,12-13H,6,9,11H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCOYSNPYCMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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